molecular formula C22H27FN3NaO6S B13717655 ent-Rosuvastatin Sodium Salt

ent-Rosuvastatin Sodium Salt

Cat. No.: B13717655
M. Wt: 503.5 g/mol
InChI Key: RGEBGDYYHAFODH-ZSVJWCLNSA-M
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Description

ent-Rosuvastatin Sodium Salt: is an enantiomer of Rosuvastatin, a statin medication widely used to prevent cardiovascular diseases and treat abnormal lipid levels. The molecular formula of this compound is C22H27FN3O6S•Na, and it has a molecular weight of 503.52 . This compound is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Sodium Salt involves several synthetic steps. One common method includes the reaction of Rosuvastatin tert-butylammonium salt with a suitable bivalent cation, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water . The formed salt is then isolated and purified.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ent-Rosuvastatin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

    Atorvastatin: Another statin medication used to lower cholesterol levels.

    Simvastatin: A statin that also inhibits HMG-CoA reductase.

    Pravastatin: Known for its lipid-lowering effects.

    Fluvastatin: Another member of the statin class with similar mechanisms of action.

    Lovastatin: One of the earliest statins used in clinical practice.

Uniqueness: ent-Rosuvastatin Sodium Salt is unique due to its specific enantiomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its counterparts . This uniqueness can influence its efficacy, safety profile, and interaction with other molecules .

Properties

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1

InChI Key

RGEBGDYYHAFODH-ZSVJWCLNSA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

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